Benzamide, N-(1,1-dimethyl-2-oxobutyl)- is an organic compound characterized by its amide functional group attached to a benzene ring and a branched aliphatic substituent. This compound is of interest in various fields, including organic synthesis and medicinal chemistry, due to its potential biological activities and applications in drug development.
The compound is commercially available and can be synthesized through several methods, primarily involving the alkylation of benzamide. The availability of this compound allows for its use in research and industrial applications.
Benzamide, N-(1,1-dimethyl-2-oxobutyl)- is classified as an amide due to the presence of the carbonyl group (C=O) directly attached to a nitrogen atom (N). It falls under the broader category of aromatic compounds due to the benzene ring in its structure.
The synthesis of Benzamide, N-(1,1-dimethyl-2-oxobutyl)- can be achieved through various methods:
The reaction conditions are crucial for optimizing yield and purity. Typical conditions include:
Benzamide, N-(1,1-dimethyl-2-oxobutyl)- has a molecular formula of and a molecular weight of 219.28 g/mol. The structural formula can be represented as follows:
Property | Value |
---|---|
CAS Number | 500168-24-1 |
IUPAC Name | N-(2-methyl-3-oxopentan-2-yl)benzamide |
InChI | InChI=1S/C13H17NO2/c1-4-11(15)13(2,3)14-12(16)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3,(H,14,16) |
InChI Key | WEVWBPAWRPTZAY-UHFFFAOYSA-N |
Canonical SMILES | CCC(=O)C(C)(C)NC(=O)C1=CC=CC=C1 |
Benzamide, N-(1,1-dimethyl-2-oxobutyl)- can undergo various chemical reactions:
Common reagents and conditions for these reactions include:
The major products from these reactions are:
The mechanism of action for Benzamide, N-(1,1-dimethyl-2-oxobutyl)- involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking catalytic activity. This inhibition can disrupt various biochemical pathways leading to desired therapeutic effects. The specific molecular targets depend on the application context.
Benzamide, N-(1,1-dimethyl-2-oxobutyl)- is typically presented as a solid at room temperature with specific melting points depending on purity and synthesis methods.
The compound exhibits typical properties associated with amides:
Property | Value |
---|---|
Melting Point | Varies based on purity |
Solubility | Soluble in organic solvents |
Benzamide, N-(1,1-dimethyl-2-oxobutyl)- has diverse applications in scientific research:
This comprehensive analysis highlights the significance of Benzamide, N-(1,1-dimethyl-2-oxobutyl)- across various scientific fields while detailing its synthesis methods, chemical properties, mechanisms of action, and applications.
CAS No.: 119757-73-2
CAS No.: 104332-28-7
CAS No.: 33984-05-3
CAS No.: 1404305-57-2
CAS No.:
CAS No.: 473773-75-0